2-Oxo-2-phenylethyl 4-chloro-3-nitrobenzoate
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Overview
Description
2-Oxo-2-phenylethyl 4-chloro-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a phenyl group, a nitro group, and a chloro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-Oxo-2-phenylethyl 4-chloro-3-aminobenzoate.
Substitution: 2-Oxo-2-phenylethyl 4-substituted-3-nitrobenzoate.
Hydrolysis: 4-Chloro-3-nitrobenzoic acid and 2-oxo-2-phenylethanol.
Scientific Research Applications
2-Oxo-2-phenylethyl 4-chloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activities. The ester bond can be hydrolyzed, releasing the active components that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl 4-chlorobenzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
2-Oxo-2-phenylethyl 3-nitrobenzoate: Lacks the chloro group, which may affect its chemical properties and applications.
4-Chloro-3-nitrobenzoic acid: Lacks the ester group, making it less versatile in synthetic applications.
Uniqueness
2-Oxo-2-phenylethyl 4-chloro-3-nitrobenzoate is unique due to the presence of both the nitro and chloro groups, which provide a combination of reactivity and potential biological activity. The ester linkage also allows for easy modification and incorporation into more complex molecules, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C15H10ClNO5 |
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Molecular Weight |
319.69 g/mol |
IUPAC Name |
phenacyl 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C15H10ClNO5/c16-12-7-6-11(8-13(12)17(20)21)15(19)22-9-14(18)10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
WFLIQTSMTKJVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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